REACTION_CXSMILES
|
[Br-].[NH2:2][C:3]1[CH:12]=[N:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N+:4]=1[CH2:13][C:14]([C:16]([O:18][CH2:19][CH3:20])=[O:17])=O>C(O)C>[CH:13]1[N:4]2[C:5]3[C:10]([N:11]=[CH:12][C:3]2=[N:2][C:14]=1[C:16]([O:18][CH2:19][CH3:20])=[O:17])=[CH:9][CH:8]=[CH:7][CH:6]=3 |f:0.1|
|
Name
|
product
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
[Br-].NC1=[N+](C2=CC=CC=C2N=C1)CC(=O)C(=O)OCC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
the resulting clear orange solution was concentrated to half its volume
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Name
|
|
Type
|
product
|
Smiles
|
C1=C(N=C2N1C1=CC=CC=C1N=C2)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.25 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |